3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline
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Overview
Description
3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, fluorine, and a 2-methylpropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction. The process begins with the preparation of the starting material, 3-bromo-5-fluoroaniline. This compound is then reacted with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylpropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers can use the compound to study its effects on biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoroaniline: Lacks the 2-methylpropoxy group, making it less versatile in certain applications.
2-Bromo-5-fluoroaniline: Similar structure but with different substitution pattern, leading to different reactivity and properties.
5-Bromo-4-fluoro-2-methylaniline: Another related compound with different substitution, affecting its chemical behavior and applications.
Uniqueness
3-Bromo-5-fluoro-2-(2-methylpropoxy)aniline is unique due to the presence of the 2-methylpropoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-fluoro-2-(2-methylpropoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-6(2)5-14-10-8(11)3-7(12)4-9(10)13/h3-4,6H,5,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIOYMNMSRCGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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